3-Methyl-4-(2-oxopiperidin-1-YL)benzaldehyde
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Overview
Description
3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a methyl group and a 2-oxopiperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde typically involves the reaction of 3-methylbenzaldehyde with 2-oxopiperidine. One common method includes the use of a Friedel-Crafts acylation reaction, where 3-methylbenzaldehyde is reacted with 2-oxopiperidine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. For example, 4-chloronitrobenzene can be reacted with piperidine to form an intermediate, which is then subjected to further reactions including reduction and cyclization to yield the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methyl and oxopiperidinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 3-Methyl-4-(2-oxopiperidin-1-yl)benzoic acid.
Reduction: 3-Methyl-4-(2-oxopiperidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxopiperidinyl group can interact with active sites of enzymes, while the benzaldehyde moiety can form covalent or non-covalent interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) that contains a similar oxopiperidinyl group.
4-[(2-oxopiperidin-1-yl)methyl]benzoic acid: Another compound with a similar structure but different functional groups.
Uniqueness
3-Methyl-4-(2-oxopiperidin-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzaldehyde core with a 2-oxopiperidin-1-yl group makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
3-methyl-4-(2-oxopiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C13H15NO2/c1-10-8-11(9-15)5-6-12(10)14-7-3-2-4-13(14)16/h5-6,8-9H,2-4,7H2,1H3 |
InChI Key |
CYISWAGSBRCGQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)N2CCCCC2=O |
Origin of Product |
United States |
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